molecular formula C18H24N2O2 B2607135 N-(1-cyano-1-cyclohexylethyl)-4-(methoxymethyl)benzamide CAS No. 1355600-36-0

N-(1-cyano-1-cyclohexylethyl)-4-(methoxymethyl)benzamide

カタログ番号 B2607135
CAS番号: 1355600-36-0
分子量: 300.402
InChIキー: DMBRLXHZJXONGB-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(1-cyano-1-cyclohexylethyl)-4-(methoxymethyl)benzamide, also known as CX-5461, is a small molecule inhibitor that targets RNA polymerase I transcription. It has been found to have potential in the treatment of cancer, specifically in the targeting of ribosomal DNA (rDNA) transcription.

作用機序

N-(1-cyano-1-cyclohexylethyl)-4-(methoxymethyl)benzamide binds to the DNA template and prevents RNA polymerase I from transcribing rDNA. This leads to a decrease in ribosome production and ultimately cell death in cancer cells. N-(1-cyano-1-cyclohexylethyl)-4-(methoxymethyl)benzamide has been found to be effective in a variety of cancer cell lines, including leukemia, lymphoma, and solid tumors.
Biochemical and Physiological Effects
In addition to its anti-cancer effects, N-(1-cyano-1-cyclohexylethyl)-4-(methoxymethyl)benzamide has been found to have other biochemical and physiological effects. It has been shown to induce DNA damage and activate the p53 pathway, which is involved in regulating cell growth and apoptosis. N-(1-cyano-1-cyclohexylethyl)-4-(methoxymethyl)benzamide has also been found to inhibit the growth of cancer stem cells, which are thought to be responsible for tumor initiation and growth.

実験室実験の利点と制限

One advantage of N-(1-cyano-1-cyclohexylethyl)-4-(methoxymethyl)benzamide is its specificity for cancer cells. This makes it a promising candidate for cancer therapy, as it may have fewer side effects than traditional chemotherapy drugs. However, N-(1-cyano-1-cyclohexylethyl)-4-(methoxymethyl)benzamide has some limitations for lab experiments. It is a relatively new compound, and more research is needed to fully understand its mechanism of action and potential for clinical use. Additionally, N-(1-cyano-1-cyclohexylethyl)-4-(methoxymethyl)benzamide has been found to have some toxicity in normal cells, which may limit its use in certain applications.

将来の方向性

There are several future directions for research on N-(1-cyano-1-cyclohexylethyl)-4-(methoxymethyl)benzamide. One area of interest is in combination therapy with other cancer drugs. N-(1-cyano-1-cyclohexylethyl)-4-(methoxymethyl)benzamide has been found to enhance the activity of other cancer drugs, such as gemcitabine and cisplatin. Another area of interest is in the development of biomarkers for patient selection. N-(1-cyano-1-cyclohexylethyl)-4-(methoxymethyl)benzamide has been found to be more effective in cancer cells with specific genetic mutations, and identifying these mutations may help to identify patients who are most likely to benefit from treatment with N-(1-cyano-1-cyclohexylethyl)-4-(methoxymethyl)benzamide. Finally, there is interest in the development of N-(1-cyano-1-cyclohexylethyl)-4-(methoxymethyl)benzamide analogs with improved pharmacokinetic properties and reduced toxicity.

合成法

The synthesis of N-(1-cyano-1-cyclohexylethyl)-4-(methoxymethyl)benzamide involves a series of chemical reactions. The starting material is 4-aminobenzonitrile, which is reacted with cyclohexylmethyl bromide and potassium carbonate in dimethylformamide to form N-(1-cyano-1-cyclohexylethyl)-4-aminobenzonitrile. This intermediate is then reacted with formaldehyde and sodium borohydride to form N-(1-cyano-1-cyclohexylethyl)-4-(methoxymethyl)benzamide.

科学的研究の応用

N-(1-cyano-1-cyclohexylethyl)-4-(methoxymethyl)benzamide has been found to have potential in the treatment of cancer. It specifically targets rDNA transcription, which is essential for the production of ribosomes, the cellular structures responsible for protein synthesis. Cancer cells have an increased need for ribosomes, and therefore increased rDNA transcription, compared to normal cells. By inhibiting rDNA transcription, N-(1-cyano-1-cyclohexylethyl)-4-(methoxymethyl)benzamide selectively targets cancer cells.

特性

IUPAC Name

N-(1-cyano-1-cyclohexylethyl)-4-(methoxymethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O2/c1-18(13-19,16-6-4-3-5-7-16)20-17(21)15-10-8-14(9-11-15)12-22-2/h8-11,16H,3-7,12H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMBRLXHZJXONGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C#N)(C1CCCCC1)NC(=O)C2=CC=C(C=C2)COC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-cyano-1-cyclohexylethyl)-4-(methoxymethyl)benzamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。